N'-(2-Chloro-4-methylphenyl)quinoline-4-carbohydrazide
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Overview
Description
N’-(2-Chloro-4-methylphenyl)quinoline-4-carbohydrazide is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-(2-Chloro-4-methylphenyl)quinoline-4-carbohydrazide typically involves the condensation of 2-chloro-4-methylphenylhydrazine with quinoline-4-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the carbohydrazide linkage .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry approaches, such as microwave-assisted synthesis, can be employed to reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions: N’-(2-Chloro-4-methylphenyl)quinoline-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carbohydrazide group to other functional groups such as amines.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinoline-4-carboxylic acid derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Biology: The compound has shown promise as a bioactive molecule with potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infectious diseases and cancer.
Mechanism of Action
The mechanism of action of N’-(2-Chloro-4-methylphenyl)quinoline-4-carbohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: It may inhibit key enzymes involved in cellular processes, leading to the disruption of metabolic pathways.
Interacting with DNA: The compound may bind to DNA, interfering with replication and transcription processes.
Modulating Signaling Pathways: It may affect various signaling pathways, leading to changes in cell behavior and function.
Comparison with Similar Compounds
- Quinoline-4-carboxylic acid
- 2-Chloroquinoline
- 4-Hydroxyquinoline
- 2-Methylquinoline
Conclusion
N’-(2-Chloro-4-methylphenyl)quinoline-4-carbohydrazide is a versatile compound with significant potential in various scientific fields. Its unique structural features and reactivity make it a valuable molecule for research and industrial applications. Further studies are needed to fully understand its mechanism of action and explore its potential therapeutic uses.
Properties
Molecular Formula |
C17H14ClN3O |
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Molecular Weight |
311.8 g/mol |
IUPAC Name |
N'-(2-chloro-4-methylphenyl)quinoline-4-carbohydrazide |
InChI |
InChI=1S/C17H14ClN3O/c1-11-6-7-16(14(18)10-11)20-21-17(22)13-8-9-19-15-5-3-2-4-12(13)15/h2-10,20H,1H3,(H,21,22) |
InChI Key |
ZYUGNAHCYJCPBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NNC(=O)C2=CC=NC3=CC=CC=C23)Cl |
Origin of Product |
United States |
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